Pangenotypic Potency of the Active Metabolite (Pibrentasvir) Demonstrates Uniform Activity Across Genotypes 1-7
NS5A-IN-1 is a prodrug of Pibrentasvir (ABT-530) [1]. The active metabolite Pibrentasvir exhibits a uniquely uniform, high potency across HCV genotypes 1 through 6, with EC50 values ranging from 1.4 to 5.0 pM against replicons containing NS5A from these genotypes [REFS-2, REFS-3]. In contrast, first-generation inhibitors like Daclatasvir and Ledipasvir show highly variable, and often significantly lower, potency across the same genotypic range [3]. This narrow and low-picomolar EC50 range for Pibrentasvir is a key differentiating feature from earlier agents.
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | 1.4 - 5.0 pM (Pibrentasvir, the active metabolite of NS5A-IN-1) |
| Comparator Or Baseline | Daclatasvir: 9-50 pM ; Ledipasvir: <10 pM to >10,000 pM (variable across genotypes) [4] |
| Quantified Difference | Pibrentasvir shows a more uniform and generally more potent profile compared to the wide variance seen with Daclatasvir (9-50 pM) and Ledipasvir (range of 10-10,000+ pM depending on genotype). |
| Conditions | HCV subgenomic replicon cell lines expressing NS5A from different HCV genotypes (GT 1a, 1b, 2a, 2b, 3a, 4a, 5a, 6a) [2]. |
Why This Matters
This uniform pangenotypic potency profile ensures experimental consistency when studying HCV across its diverse genetic spectrum, reducing the need for genotype-specific compound selection.
- [1] MedChemExpress. (n.d.). NS5A-IN-1 | HCV Protease Inhibitor. Product datasheet. Retrieved April 22, 2026. View Source
- [2] Ng, T. I., Krishnan, P., Pilot-Matias, T., Kati, W., Schnell, G., Beyer, J., Reisch, T., Lu, L., Dekhtyar, T., Irvin, M., Tripathi, R., Maring, C., Randolph, J. T., Wagner, R., & Collins, C. (2014). ABT-530 an HCV NS5A Inhibitor With Potent Pangenotypic Activity and High Barrier to Resistance. CROI Conference Abstract. View Source
- [3] Gottwein, J. M., Pham, L. V., Mikkelsen, L. S., Ghanem, L., Ramirez, S., Scheel, T. K. H., Carlsen, T. H. R., & Bukh, J. (2018). Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1–7 and Escape Variants. Gastroenterology, 154(5), 1435-1448. View Source
- [4] Gottwein, J. M., Pham, L. V., Mikkelsen, L. S., Ghanem, L., Ramirez, S., Scheel, T. K. H., Carlsen, T. H. R., & Bukh, J. (2018). Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1–7 and Escape Variants. Gastroenterology, 154(5), 1435-1448. (Data inferred from genotype-specific potency results). View Source
